Benzyl 3-methyloxetane-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
benzyl 3-methyloxetane-3-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-12(8-14-9-12)11(13)15-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
ODLGHYWGVJUDJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformative Pathways of Benzyl 3 Methyloxetane 3 Carboxylate
Reactivity Governed by the Oxetane (B1205548) Ring System
The significant reactivity of the oxetane ring in Benzyl (B1604629) 3-methyloxetane-3-carboxylate is primarily a consequence of its substantial ring strain, estimated to be around 25.5 kcal/mol (106 kJ/mol). beilstein-journals.orgnih.gov This stored energy provides a strong thermodynamic driving force for reactions that lead to the cleavage of the ring. beilstein-journals.orgnih.gov
Ring-Opening Reactions and Their Controlled Functionalization
Ring-opening reactions are a hallmark of oxetane chemistry, providing a versatile method for synthesizing highly functionalized acyclic compounds. beilstein-journals.org These transformations typically require activation by Lewis or Brønsted acids to enhance the electrophilicity of the ring carbons. beilstein-journals.org
Under acidic catalysis, the ether oxygen of the oxetane ring is protonated, making the ring susceptible to attack by a wide range of nucleophiles. The attack generally occurs at the less sterically hindered carbon (C2 or C4), leading to a 1,3-difunctionalized product. For a 3,3-disubstituted oxetane like Benzyl 3-methyloxetane-3-carboxylate, the attack would exclusively happen at the C2 or C4 positions. Various nucleophiles, including alcohols, water, amines, and thiols, can be employed to generate diverse molecular architectures. Asymmetric ring-opening reactions have also been developed, allowing for the construction of chiral building blocks from prochiral 3-substituted oxetanes.
Table 1: Representative Nucleophilic Ring-Opening Reactions
| Nucleophile | Catalyst | Product Type |
|---|---|---|
| Alcohol (R'OH) | Lewis Acid (e.g., BF₃·OEt₂) | 3-Hydroxy-3-methyl-3-(benzyloxycarbonyl)propyl ether |
| Water (H₂O) | Brønsted Acid (e.g., H₂SO₄) | 2-(Hydroxymethyl)-2-methyl-3-(benzyloxy)propane-1,3-diol |
| Amine (R'₂NH) | Lewis Acid (e.g., Sc(OTf)₃) | N,N-Disubstituted 3-amino-2-(hydroxymethyl)-2-methylpropanoate |
This table represents plausible transformations based on general oxetane reactivity.
Beyond traditional nucleophilic pathways, the oxetane ring can undergo radical-mediated opening. Recent advancements have demonstrated that photoredox catalysis can be used to generate tertiary radicals from 3-aryl-3-carboxylic acid oxetanes via decarboxylation. researchgate.net While this compound does not possess an aryl group at the 3-position, other radical generation methods could be envisioned. For instance, cobalt-catalyzed strategies can facilitate the homolytic cleavage of a C-O bond to generate nucleophilic carbon-centered radicals. These radical species can then participate in various C-C bond-forming reactions, such as Giese-type additions to activated alkenes or cross-electrophile couplings.
Ring Expansion and Contraction Methodologies
Oxetanes can serve as precursors to larger heterocyclic systems through ring expansion reactions. sioc-journal.cnresearchgate.net Common methods involve the reaction of oxetanes with diazo compounds or sulfur ylides, which can lead to the formation of five-membered tetrahydrofuran (B95107) rings. sioc-journal.cnacs.org For example, reaction with a carbene precursor could lead to the insertion of a carbon atom into one of the C-O bonds of the oxetane ring.
Ring contraction of oxetanes is less common but can be achieved under specific conditions, often involving photochemical rearrangements or transition-metal-catalyzed processes. However, ring expansion is the more synthetically prevalent transformation for this class of heterocycles. sioc-journal.cn
Influence of Ring Strain on Reactivity Profiles
The high reactivity of the oxetane ring is fundamentally linked to its geometric and electronic properties. The endocyclic bond angles deviate significantly from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. beilstein-journals.orgnih.gov This strain, comparable to that of an epoxide (27.3 kcal/mol), is the primary thermodynamic driving force for ring-opening reactions. beilstein-journals.orgnih.gov The relief of this strain energy makes the transition states of ring-opening processes energetically accessible. nih.govacs.org
Furthermore, the strain influences the hybridization of the ring atoms, exposing the oxygen's lone pair of electrons and making the oxetane a potent hydrogen-bond acceptor and Lewis base. beilstein-journals.orgacs.org This basicity facilitates the initial activation step with Lewis or Brønsted acids, which is often crucial for initiating ring-opening transformations. beilstein-journals.org
Table 2: Comparison of Ring Strain in Cyclic Ethers
| Cyclic Ether | Ring Size | Approximate Ring Strain (kcal/mol) |
|---|---|---|
| Oxirane (Epoxide) | 3 | 27.3 beilstein-journals.orgnih.gov |
| Oxetane | 4 | 25.5 beilstein-journals.orgnih.gov |
Data sourced from general chemical literature. beilstein-journals.orgnih.gov
Reactivity of the Carboxylate Moiety
The benzyl carboxylate group in this compound exhibits reactivity typical of esters, but its transformations are often chosen to be compatible with the sensitive oxetane ring.
The most significant reaction of the benzyl ester is its cleavage via catalytic hydrogenolysis. This reaction is a standard method for deprotection in organic synthesis. Using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas), the benzyl group is cleaved to yield toluene (B28343) and the corresponding carboxylic acid, 3-methyloxetane-3-carboxylic acid. organic-chemistry.org This transformation is generally mild and highly efficient, leaving the oxetane ring intact. chemrxiv.org
Other standard ester reactions are also possible:
Hydrolysis (Saponification): Treatment with aqueous base (e.g., NaOH) followed by acidic workup will hydrolyze the ester to 3-methyloxetane-3-carboxylic acid and benzyl alcohol.
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the benzyl group for a different alkyl or aryl group.
Aminolysis: Reaction with an amine can form the corresponding amide, although this typically requires heat or catalysis.
The choice of reagents for these transformations must consider the potential for inducing undesired ring-opening of the oxetane. For instance, strongly acidic or basic conditions at elevated temperatures could lead to a mixture of products. Therefore, mild conditions, such as enzymatic hydrolysis or chemoselective hydrogenolysis, are often preferred. organic-chemistry.org
Table 3: Key Transformations of the Benzyl Carboxylate Group
| Reaction | Reagents | Products | Notes |
|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C | 3-Methyloxetane-3-carboxylic acid + Toluene | Mild, chemoselective deprotection method. organic-chemistry.orgchemrxiv.org |
| Saponification | 1. NaOH(aq) 2. H₃O⁺ | 3-Methyloxetane-3-carboxylic acid + Benzyl alcohol | Standard ester hydrolysis. |
Decarboxylative Reactions
The carboxylate group in this compound can be removed through decarboxylation, a process that can be initiated by various methods, including photoredox catalysis, leading to the formation of reactive intermediates.
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals from carboxylic acids under mild conditions. In the context of oxetane-containing molecules, studies on analogous 3-aryl-3-carboxylic acid oxetanes have demonstrated that these compounds are suitable precursors for tertiary benzylic oxetane radicals through photoredox-catalyzed decarboxylation. organic-chemistry.orgmdpi.combohrium.com This process typically involves the oxidation of the carboxylate to a carboxyl radical, which then readily extrudes carbon dioxide to form a carbon-centered radical.
While specific studies on this compound are not extensively documented, the established reactivity of similar structures suggests that it would undergo analogous transformations. The general mechanism would involve the single-electron oxidation of the corresponding carboxylate by an excited photocatalyst, followed by rapid decarboxylation to generate a 3-methyl-3-oxetanyl radical. This radical can then be trapped by a variety of radical acceptors, such as activated alkenes, to form new carbon-carbon bonds. The reaction conditions for such transformations typically involve a photocatalyst (e.g., an iridium or ruthenium complex), a light source (e.g., blue LEDs), and a suitable solvent.
Illustrative Reaction Conditions for Photoredox-Catalyzed Decarboxylative Functionalization of a Related Compound
| Component | Condition |
|---|---|
| Substrate | 3-Aryl-3-carboxylic acid oxetane |
| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ |
| Radical Acceptor | Activated alkene (e.g., acrylate) |
| Base | Organic base (e.g., DIPEA) |
| Solvent | Anhydrous, degassed organic solvent |
The decarboxylation of this compound is a key step in the generation of a tertiary 3-methyl-3-oxetanyl radical. This radical species is of synthetic interest due to the strained nature of the oxetane ring, which can influence its reactivity. The formation of this radical opens up pathways for various functionalization reactions beyond the addition to activated alkenes, including couplings with other radical precursors or trapping by other reagents.
The stability and reactivity of the generated radical are influenced by the substituents on the oxetane ring. In the case of the 3-methyl-3-oxetanyl radical, the tertiary nature of the radical center contributes to its relative stability. However, the ring strain of the oxetane moiety can also play a significant role in its subsequent reactions.
Ester Cleavage and Interconversion Reactions
The ester linkage in this compound is susceptible to cleavage under various conditions, leading to the formation of 3-methyloxetane-3-carboxylic acid and benzyl alcohol or their respective derivatives. This reactivity is fundamental for deprotection strategies and for the synthesis of other derivatives.
Common methods for ester cleavage include hydrolysis and transesterification.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. Acid-catalyzed hydrolysis is generally performed in the presence of a strong acid and water.
Transesterification: This process involves the conversion of the benzyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The equilibrium of the reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the benzyl alcohol as it is formed.
Amidation and Other Carboxylic Acid Transformations
Following the cleavage of the benzyl ester to 3-methyloxetane-3-carboxylic acid, the resulting carboxylic acid can undergo a variety of transformations, with amidation being a particularly important one for the synthesis of bioactive molecules.
Direct amidation of 3-methyloxetane-3-carboxylic acid with an amine can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uranium salts (e.g., HATU, HBTU). The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. bohrium.com
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an activated ester, which can then readily react with an amine to form the corresponding amide.
Common Coupling Reagents for Amidation
| Reagent Class | Examples |
|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |
Reactivity of the Benzylic Position
The benzylic position in this compound is a key site of reactivity, particularly in the context of protecting group chemistry.
Cleavage of the Benzyl Ester Protecting Group
The benzyl group is a commonly used protecting group for carboxylic acids due to its stability under a wide range of conditions and its susceptibility to removal under specific, mild conditions. The cleavage of the benzyl ester in this compound to yield 3-methyloxetane-3-carboxylic acid can be accomplished through several methods:
Hydrogenolysis: This is one of the most common methods for benzyl group removal. It involves the use of hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is usually carried out at atmospheric or slightly elevated pressure and at room temperature. Catalytic transfer hydrogenation, using a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, offers a milder alternative to using hydrogen gas. beilstein-journals.org
Acidic Cleavage: Strong acids, such as trifluoroacetic acid (TFA) or hydrogen bromide in acetic acid, can be used to cleave the benzyl ester. However, the harshness of these conditions may not be compatible with the strained oxetane ring.
Oxidative Cleavage: Certain oxidizing agents can selectively cleave the benzyl group. However, these conditions must be chosen carefully to avoid oxidation of other parts of the molecule. organic-chemistry.org
Lewis Acid-Mediated Cleavage: Lewis acids, such as trimethylsilyl (B98337) iodide (TMSI) or boron trichloride (B1173362) (BCl₃), can also effect the cleavage of benzyl esters. These reagents often offer good selectivity.
Comparison of Benzyl Ester Cleavage Methods
| Method | Reagents | Typical Conditions | Advantages | Potential Limitations |
|---|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C | RT, atmospheric pressure, various solvents | Mild, high yielding | Incompatible with reducible functional groups (e.g., alkenes, alkynes) |
| Catalytic Transfer Hydrogenation | Formic acid or Ammonium formate, Pd/C | RT to moderate heat | Avoids use of H₂ gas | May require longer reaction times |
| Acidic Cleavage | TFA, HBr/AcOH | RT to moderate heat | Effective for acid-stable molecules | Harsh conditions, potential for side reactions, may affect the oxetane ring |
Functionalization at the Benzylic Position
The benzylic position of this compound, the carbon atom of the benzyl group directly attached to the ester oxygen, is a site of potential chemical reactivity. While specific studies on this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of other benzyl esters. The primary transformations at this position involve cleavage of the benzyl-oxygen bond or substitution at the benzylic carbon, driven by the relative stability of the resulting benzyl radical or carbocation intermediates, which are stabilized by resonance with the adjacent aromatic ring. libretexts.orgyoutube.com
Catalytic Hydrogenolysis
One of the most common and synthetically useful reactions involving the benzylic position of benzyl esters is catalytic hydrogenolysis. acsgcipr.org This reaction results in the cleavage of the C-O bond at the benzylic position, leading to the formation of the corresponding carboxylic acid (3-methyloxetane-3-carboxylic acid) and toluene. This transformation is typically achieved by using a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas (H₂). nacatsoc.orgtandfonline.com
The general mechanism involves the adsorption of the benzyl ester and hydrogen onto the catalyst surface, followed by the cleavage of the benzylic C-O bond and subsequent formation of the final products. acsgcipr.org The efficiency of this reaction can be influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure. tandfonline.comtandfonline.com While specific kinetic data for this compound is unavailable, studies on other benzyl esters demonstrate the general feasibility of this transformation.
Table 1: Examples of Catalytic Hydrogenolysis of Benzyl Ethers and Esters
| Substrate | Catalyst | Reaction Conditions | Product(s) | Reference |
| Benzyl Ether Intermediate | 5% Pd/C | 25°C, 45 psig H₂, Ethyl Acetate | Debenzylated Product | nacatsoc.org |
| Benzyl Ethers | 10% Pd/C + 10% Pd(OH)₂/C | H₂ balloon, THF/2-propanol | Corresponding Alcohols | tandfonline.comtandfonline.com |
| Benzyl Phenyl Ether | Raney-Ni/Aliquat® 336 | 50°C, 1 atm H₂, aq. KOH/isooctane | Phenol, Toluene | unive.it |
This table presents data for analogous compounds to illustrate the general conditions for benzylic hydrogenolysis.
Catalytic transfer hydrogenolysis offers an alternative to using gaseous hydrogen. organic-chemistry.org In this method, a hydrogen donor molecule, such as formic acid or 1,4-cyclohexadiene, is used in conjunction with a palladium catalyst to effect the debenzylation. acsgcipr.orgorganic-chemistry.org
Oxidation
The benzylic C-H bonds are susceptible to oxidation due to the stability of the intermediate benzylic radical. libretexts.orgmasterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon. masterorganicchemistry.comlibretexts.org For benzyl esters, this would likely lead to cleavage of the ester and formation of benzoic acid, although milder and more selective oxidizing agents might allow for the formation of other products. masterorganicchemistry.comacs.org For instance, oxidation of benzyl ethers to benzoate (B1203000) esters has been achieved using hypervalent iodine reagents. siu.edu Electrochemical oxidation also provides a method for converting benzylic ethers and esters into carbonyl compounds. acs.org
Table 2: Examples of Benzylic Oxidation
| Substrate Type | Reagent(s) | Product Type | Reference |
| Alkylbenzenes | Aqueous KMnO₄ | Benzoic Acid | libretexts.org |
| Alkylarenes | CuCl₂·2H₂O, aq. t-BuOOH | Aromatic Ketones | nih.gov |
| Benzyl Ethers | Modified IBX | Benzoate Esters | siu.edu |
| Benzylic Alcohols/Ethers/Esters | Electrooxidation | Carbonyl Compounds | acs.org |
This table provides examples of benzylic oxidation on related structures.
Free-Radical Halogenation
The benzylic position can undergo free-radical halogenation, typically bromination, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or peroxide. libretexts.orgyoutube.comchemistrysteps.com This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance. libretexts.orgyoutube.com In the case of this compound, this would theoretically lead to the formation of α-bromo this compound. This halogenated product could then serve as a substrate for subsequent nucleophilic substitution reactions. youtube.comkhanacademy.org The selectivity for the benzylic position over other positions is due to the lower bond dissociation energy of the benzylic C-H bond. masterorganicchemistry.com
Mechanistic Insights into Reactions Involving Benzyl 3 Methyloxetane 3 Carboxylate
Elucidation of Radical Intermediates in Oxetane (B1205548) Chemistry
The generation of radical intermediates from oxetane precursors has become a powerful strategy for carbon-carbon bond formation. researchgate.net Visible light photoredox catalysis is a particularly mild and effective method for creating these reactive species. nih.gov
While direct studies on Benzyl (B1604629) 3-methyloxetane-3-carboxylate are not prevalent, extensive research on 3-aryl-3-carboxylic acid oxetanes offers a clear parallel. These compounds serve as effective precursors to tertiary benzylic oxetane radicals through photoredox-catalyzed decarboxylation. acs.org The resulting radical is centered on the C3 carbon, which is stabilized by the adjacent aryl (or in this case, the related benzyl ester) group.
The stability and reactivity of these radicals are a subject of considerable interest. Unlike unstrained benzylic radicals, those constrained within the oxetane ring exhibit unique properties. researchgate.net Computational studies suggest that benzylic radicals on a strained four-membered ring are less stable and feature more π-delocalization compared to their acyclic counterparts. nih.govacs.org This increased reactivity is crucial for directing subsequent reactions toward desired products and away from side reactions like radical dimerization. researchgate.net The radical functionalization of benzylic oxetanes provides access to valuable and medicinally relevant chemical structures under mild conditions. acs.org
The formation of oxetane radicals is initiated by a single-electron transfer (SET) process within a photoredox catalytic cycle. diva-portal.org In this mechanism, a photocatalyst, upon excitation by visible light, engages in an electron transfer with the substrate. nih.govrsc.org
For a precursor like a 3-aryl-3-carboxylic acid oxetane, the cycle typically involves:
Excitation: A photocatalyst (e.g., an iridium complex) absorbs light, transitioning to an excited state with enhanced redox potential. nih.gov
Oxidation: The excited photocatalyst oxidizes the carboxylate, leading to decarboxylation and the formation of the tertiary benzylic oxetane radical.
Radical Reaction: The generated radical adds to an activated alkene in a Giese addition. nih.gov
Reduction and Catalyst Regeneration: The resulting radical adduct is then reduced by the reduced form of the photocatalyst, generating an anion which is subsequently protonated to yield the final product and regenerate the photocatalyst's ground state.
This process of generating radicals through sequential photoinduced electron transfer steps allows for the formation of C-C bonds under exceptionally mild conditions. nih.gov
Computational Chemistry and Theoretical Studies on Reactivity
Theoretical studies have been instrumental in explaining the observed reactivity of substituted oxetanes, particularly the influence of ring strain on reaction pathways.
The oxetane ring possesses significant ring strain, estimated to be around 25.5 kcal/mol (106 kJ/mol), which is comparable to that of an oxirane (27.3 kcal/mol) and much greater than tetrahydrofuran (B95107) (5.6 kcal/mol). nih.govresearchgate.net This strain is a primary driving force for many of its reactions. researchgate.netbeilstein-journals.org
The parent oxetane ring is not perfectly planar but adopts a slightly puckered conformation to relieve eclipsing interactions. nih.govacs.org Introducing substituents at the C3 position, as in Benzyl 3-methyloxetane-3-carboxylate, further influences this conformation. The 3,3-disubstituted pattern is generally considered the most stable, as the substituents can sterically hinder the approach of nucleophiles to the C-O σ* antibonding orbitals, thereby reducing the likelihood of undesired ring-opening. nih.gov
| Parameter | Value |
|---|---|
| Ring Strain Energy | ~25.5 kcal/mol |
| Puckering Angle (at 140 K) | 8.7° |
| C-O Bond Length | 1.46 Å |
| C-C Bond Length | 1.53 Å |
| C-O-C Bond Angle | 90.2° |
| C-C-O Bond Angle | 92.0° |
| C-C-C Bond Angle | 84.8° |
Computational studies have been crucial in modeling the reaction pathways of benzylic oxetane radicals. researchgate.net Density Functional Theory (DFT) calculations show that the Giese addition of unstrained benzylic radicals to acrylates is often reversible, leading to low product yields and significant radical dimerization. nih.govacs.org
However, for radicals on a strained oxetane ring, the situation is different. The computational models indicate that the initial Giese addition is rendered irreversible. researchgate.netnih.gov This irreversibility is attributed to the combination of ring strain and electronic effects (Bent's rule), which stabilizes the product relative to the starting radical. acs.org This theoretical insight explains the high yields observed experimentally in the radical alkylation of 3-aryl-oxetanes. researchgate.net The transition state for the ring-opening of oxetanes generally has a higher activation energy compared to oxiranes, making them kinetically more stable under certain conditions. researchgate.net
Kinetic Studies of Oxetane Ring Reactivity
Direct kinetic studies on this compound are scarce, but the principles governing its reactivity can be inferred from related systems. The kinetics of reactions involving oxetanes are profoundly influenced by the release of ring strain. acs.org
Applications As a Synthetic Building Block in Complex Molecular Construction
Utilization in the Synthesis of Diverse Heterocyclic Scaffolds
There is no specific information in the scientific literature detailing the use of Benzyl (B1604629) 3-methyloxetane-3-carboxylate in the synthesis of diverse heterocyclic scaffolds. However, based on the known reactivity of other 3-substituted oxetanes, one could hypothesize its utility. For instance, nucleophilic attack at the C2 or C4 positions of the oxetane (B1205548) ring could lead to the formation of larger, more complex heterocyclic systems. The ester functionality could either be carried through the synthetic sequence or be transformed into other functional groups to facilitate cyclization.
Integration into Polycyclic and Spirocyclic Systems
The integration of Benzyl 3-methyloxetane-3-carboxylate into polycyclic and spirocyclic systems has not been reported. In principle, the oxetane moiety could participate in intramolecular reactions. For example, if a nucleophilic group is present elsewhere in a molecule containing the this compound unit, an intramolecular ring-opening could lead to the formation of a new ring, thereby constructing a polycyclic system. Similarly, the quaternary carbon at the 3-position of the oxetane ring makes it an ideal precursor for the construction of spirocyclic systems, where two rings share a single carbon atom.
Role in Target-Oriented Synthesis and Methodology Development
Currently, there are no published examples of this compound being employed in target-oriented synthesis or for the development of new synthetic methodologies. Its potential in these areas remains to be explored. The development of new methods to activate and open the oxetane ring in a regio- and stereoselective manner could unlock its potential as a valuable building block for the synthesis of complex natural products and medicinally relevant molecules.
Strategic Use in Constructing Architecturally Diverse Organic Molecules
The strategic use of this compound for constructing architecturally diverse organic molecules is a concept that awaits practical demonstration. The combination of a strained ring and a modifiable ester group in a single, relatively simple molecule suggests that it could be a versatile starting material. By carefully choosing reaction conditions and reagents, chemists could potentially access a wide range of molecular architectures from this single precursor.
Data on Related Compounds
To provide some context, the following table includes information on the precursor acid, which would be required for the synthesis of this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 3-Methyloxetane-3-carboxylic acid | 28562-68-7 | C5H8O3 | 116.12 g/mol |
Emerging Research Avenues and Future Prospects
Development of Novel Catalytic Systems for Oxetane (B1205548) Functionalization
A primary focus of current research is the development of innovative catalytic systems that enable the efficient and selective synthesis and functionalization of the oxetane core. acs.org These efforts are moving beyond traditional methods, which often require harsh conditions or multi-step sequences. acs.org
Recent breakthroughs include:
Photocatalysis and C-H Functionalization : A versatile methodology has been developed for the direct conversion of alcohols into oxetanes via selective C-H functionalization. This process can be initiated by an iridium photocatalyst or a more affordable organic photocatalyst like 4CzIPN, operating under very mild conditions. acs.orgnih.gov A zinc-based catalytic system has also proven effective for more challenging substrates. acs.orgnih.gov
Biocatalysis : The use of enzymes offers a highly selective and sustainable approach. Researchers have engineered a unique halohydrin dehalogenase to serve as a biocatalytic platform for the enantioselective formation and ring-opening of oxetanes. researchgate.netresearchgate.net This system demonstrates high efficiency and excellent enantioselectivity, providing access to chiral oxetanes and related compounds. researchgate.netresearchgate.net
Cobalt Catalysis for Radical Chemistry : Vitamin B12, a cobalt complex, has been employed as a catalyst to initiate the radical ring-opening of oxetanes. This strategy unlocks novel reactivity modes by generating nucleophilic radicals that can participate in a variety of chemical transformations. chemrxiv.org
Frustrated Lewis Pairs (FLPs) : The combination of an electron-deficient borane, such as B(C₆F₅)₃, and a hydrosilane creates a powerful metal-free catalytic system. acs.org This FLP system activates the oxetane ring, leading to reductive ring-opening and other unexpected transformations. acs.org
Brønsted Acid Catalysis : Chiral Brønsted acids are being developed to catalyze the synthesis of functionalized oxetane motifs, offering mild and operationally simple conditions for constructing these valuable structures. acs.org
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Iridium Photocatalyst / 4CzIPN | C-H Functionalization/Cyclization | Mild conditions; direct conversion of alcohols to oxetanes. | acs.orgnih.gov |
| Engineered Halohydrin Dehalogenase | Enantioselective Cyclization & Ring-Opening | High enantioselectivity; sustainable biocatalytic approach. | researchgate.netresearchgate.net |
| Vitamin B12 (Cobalt) | Radical Ring-Opening | Accesses novel radical-based reactivity. | chemrxiv.org |
| B(C₆F₅)₃ / Hydrosilane (FLP) | Reductive Ring-Opening | Metal-free catalysis; activates oxetanes for reduction. | acs.org |
| Chiral Brønsted Acids | Oxetane Synthesis | Mild and operationally simple conditions. | acs.org |
Exploration of Unconventional Reactivity Modes
Researchers are actively exploring new ways to harness the ring strain of oxetanes, moving beyond predictable ring-opening reactions with nucleophiles. nih.gov This exploration is uncovering novel transformations and expanding the synthetic utility of the oxetane motif.
Key areas of exploration include:
Strain-Heightened Oxetanes : Modifications to the oxetane ring, such as the introduction of an exocyclic double bond (e.g., 2-methyleneoxetanes), increase the ring strain and open up unique reaction pathways. nih.gov For instance, reactions with nucleophiles can release an enolate rather than a simple alkoxide, and these systems can undergo unusual rearrangements when treated with Lewis acids. nih.gov
Radical-Mediated Ring-Opening : As mentioned, cobalt-based catalysts can induce the homolytic cleavage of a carbon-cobalt bond formed after initial ring-opening, generating radical species. chemrxiv.org This represents a significant departure from traditional ionic ring-opening mechanisms and provides a new platform for oxetane functionalization. chemrxiv.org
Rearrangements via Neighboring Group Participation : The use of Frustrated Lewis Pairs has led to the discovery of an unexpected reaction pathway for 3-aryl oxetanes. acs.org Instead of a simple reductive opening, the reaction proceeds with a concurrent migration of the aryl group, a transformation that is believed to occur through a phenonium ion intermediate. acs.org
| Reactivity Mode | System/Catalyst | Key Transformation | Reference |
|---|---|---|---|
| Enolate Release | 2-Methyleneoxetanes | Nucleophilic attack results in enolate formation instead of an alkoxide. | nih.gov |
| Radical Ring-Opening | Vitamin B12 (Co-catalysis) | Homolytic cleavage generates nucleophilic radicals for further reactions. | chemrxiv.org |
| Aryl Migration | Frustrated Lewis Pair (B(C₆F₅)₃) | Reductive ring-opening of 3-aryl oxetanes is accompanied by 1,2-aryl shift. | acs.org |
Advanced Spectroscopic and Analytical Techniques for Mechanistic Interrogation
A deep understanding of reaction mechanisms is crucial for optimizing existing methods and discovering new transformations. Modern analytical and computational tools are indispensable in this pursuit. While specific studies on Benzyl (B1604629) 3-methyloxetane-3-carboxylate are not detailed, the techniques applied to the broader oxetane class are directly relevant.
Spectroscopic Analysis : Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for characterizing reaction products and intermediates. nih.gov For example, ¹H NMR is used to confirm the structure of synthesized oxetanes, while high-resolution mass spectrometry (e.g., LC-MS) is vital for identifying products and potential byproducts in complex reaction mixtures. nih.govmdpi.com
Computational Chemistry : Quantum chemical calculations, particularly Density Functional Theory (DFT), are increasingly used to model reaction pathways, calculate transition state energies, and rationalize experimental observations. ijcce.ac.ir These theoretical studies provide insights into the viability of proposed intermediates, such as the phenonium ion in aryl migrations, and help elucidate the intricate details of catalytic cycles. acs.orgijcce.ac.ir
Kinetic Studies : Investigating reaction kinetics provides quantitative data on reaction rates and the influence of different reagents, which is essential for mechanistic elucidation. acs.org This information, combined with spectroscopic and computational data, allows for the construction of a comprehensive picture of the reaction mechanism. acs.org
Sustainable and Green Chemistry Approaches in Oxetane Synthesis
Aligning chemical synthesis with the principles of green chemistry is a critical goal for modern research. beilstein-journals.org This involves developing processes that are safer, more energy-efficient, and minimize waste. beilstein-journals.org The synthesis of oxetanes is an active area for the application of these principles.
Biocatalysis : The use of enzymes, such as engineered halohydrin dehalogenases, exemplifies a green approach. researchgate.net These reactions are conducted in aqueous media under mild conditions, avoiding the need for hazardous reagents and solvents. researchgate.net
Photocatalysis : Light-driven reactions, especially those using visible light and organic photocatalysts, represent a sustainable alternative to traditional methods that may require high temperatures or stoichiometric reagents. acs.orgresearchgate.net These photoinduced processes can be highly efficient and selective. researchgate.net
Mild Reaction Conditions : The development of catalytic systems that operate at or near room temperature and tolerate a wide range of functional groups contributes significantly to the sustainability of oxetane synthesis. nih.govresearchgate.net This reduces energy consumption and expands the applicability of these methods to complex molecules. nih.govresearchgate.net
| Approach | Example | Green Chemistry Principle(s) | Reference |
|---|---|---|---|
| Biocatalysis | Use of engineered halohydrin dehalogenase | Use of renewable feedstocks (enzymes), catalysis, safer solvents (water), energy efficiency. | researchgate.netresearchgate.net |
| Photocatalysis | C-H functionalization using 4CzIPN organic photocatalyst | Catalysis, energy efficiency (visible light). | acs.org |
| Process Intensification | One-step conversion of testosterone (B1683101) to an oxetane derivative | Waste prevention, atom economy. | nih.gov |
| Use of Milder Reagents | Photoinduced Hydrogen Atom Transfer (HAT) | Designing safer chemicals (avoids harsh reagents like Cl₂). | researchgate.net |
Q & A
Q. What synthetic routes are commonly employed for preparing benzyl 3-methyloxetane-3-carboxylate, and how are intermediates characterized?
Q. How can researchers mitigate risks associated with handling this compound during synthesis?
- Methodological Answer : Safety protocols align with OSHA and EPA guidelines for aromatic esters. Key measures include:
- Ventilation : Use fume hoods to avoid inhalation of vapors (similar to protocols for 3-Aminomethyl-oxetane derivatives in ).
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats (as mandated in for bromooxetanes).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in ring-opening polymerization?
Q. How do steric and electronic effects influence the esterification efficiency of 3-methyloxetane-3-carboxylic acid with benzyl groups?
- Methodological Answer : Steric hindrance from the methyl group on the oxetane ring reduces reaction rates. Kinetic studies (e.g., pseudo-first-order models) can quantify this effect. For example, enzymatic esterification (as in for benzyl acetate) using lipases (e.g., CAL-B) under mild conditions (40°C, 72h) achieves ~80% conversion. <sup>13</sup>C NMR monitors regioselectivity .
Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in <sup>1</sup>H NMR (e.g., split peaks) may arise from diastereomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations (e.g., distinguishing oxetane protons from benzyl aromatic protons).
- X-ray Crystallography : Resolves absolute configuration (as applied to benzhydrylazetane derivatives in ).
- GC-MS : Detects low-molecular-weight byproducts (e.g., benzyl alcohol from hydrolysis) .
Methodological Guidelines
- Synthesis Optimization : Use Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent polarity.
- Data Validation : Cross-reference with EPA systematic naming conventions (e.g., "Benzoic acid, methyl ester" in ) to ensure structural accuracy.
- Safety Compliance : Adhere to TSCA regulations () for lab-scale handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
